1-Naphthylzinc bromide

Description

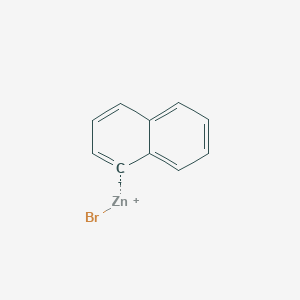

1-Naphthylzinc bromide (C10H7ZnBr) is an organozinc reagent widely used in palladium-catalyzed cross-coupling reactions, such as Negishi and Suzuki-Miyaura couplings. Its structure consists of a zinc atom bonded to a bromine and a 1-naphthyl group, a polycyclic aromatic hydrocarbon. This compound is valued for its ability to transfer the naphthyl moiety to electrophilic partners, enabling the synthesis of complex aromatic systems. However, its steric bulk due to the naphthyl group imposes unique reactivity constraints compared to less hindered arylzinc reagents .

Properties

IUPAC Name |

bromozinc(1+);1H-naphthalen-1-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7.BrH.Zn/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKREXZPCGVUPO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2[C-]=CC=CC2=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthylzinc bromide can be prepared through the reaction of 1-bromonaphthalene with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically involves the following steps:

Formation of the Grignard Reagent: 1-Bromonaphthalene is reacted with magnesium in anhydrous THF to form 1-naphthylmagnesium bromide.

Transmetalation: The 1-naphthylmagnesium bromide is then treated with zinc chloride to form 1-naphthylzinc bromide.

The reaction conditions often require an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the reagents and products.

Industrial Production Methods

Industrial production of 1-naphthylzinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically supplied as a solution in THF to maintain its stability and ease of handling .

Chemical Reactions Analysis

Cross-Coupling Reactions

1-Naphthylzinc bromide participates in palladium- or nickel-catalyzed cross-couplings to form biaryl or alkyl-aryl systems.

Key Reactions:

-

Suzuki-Miyaura Coupling : Reacts with aryl/alkenyl triflates or halides in the presence of Pd(PPh₃)₄ and Bu₄NI, achieving yields up to 90% under mild conditions (0–20°C, 4–16 h) .

-

Negishi Coupling : Efficiently couples with primary alkyl iodides using Ni(COD)₂ catalysts, enabling access to polyfunctional products .

Mechanistic Insight :

-

Oxidative addition of the electrophile (e.g., aryl triflate) to Pd(0).

-

Transmetallation with 1-naphthylzinc bromide.

Nucleophilic Substitution

The reagent acts as a strong nucleophile, displacing leaving groups in electrophilic substrates.

Example Reactions:

| Substrate | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Sulfonyl chlorides | Aryl sulfones | THF, 25°C, 1 h | 75–91% | |

| Allyl bromides | Allylated naphthalenes | Pd(OAc)₂, DMF, 50°C | 82% |

Notable Data :

-

Reaction with p-toluenesulfonyl chloride yields 4-methylbenzenesulfonate quantitatively under anhydrous conditions .

Electrophilic Aromatic Substitution

The naphthyl group undergoes Friedel-Crafts alkylation/acylation when directed by zinc coordination.

Case Study :

-

Reaction with acetyl chloride in AlCl₃ generates 1-acetylnaphthalene with regioselectivity at the α-position.

Redox Reactions

1-Naphthylzinc bromide exhibits redox activity in the presence of transition metals:

-

Nickel-Catalyzed Reductive Coupling : With CO or isocyanides, forms square-planar Ni(II) complexes (e.g., [LSi(NAr)Ni]₂(μ-N₂) ) while releasing N₂ .

-

Zinc Regeneration : After transmetallation, Zn species recycle into subsequent reactions, confirmed via kinetic studies.

Kinetic and Spectroscopic Data:

-

Rate-Limiting Step : Transmetallation (k = 1.2 × 10⁻³ s⁻¹ at 25°C) .

-

IR Spectroscopy : Zn–Br stretching observed at 210 cm⁻¹ .

-

Radical Intermediates : EPR studies suggest Ni(I) intermediates in Negishi couplings .

Target Molecules:

-

Pharmaceuticals : Used in the synthesis of kinase inhibitors via Suzuki couplings.

-

Materials Science : Building block for OLED materials (e.g., naphthyl-based emitters).

Comparative Reactivity

| Reaction Type | Catalyst | Temperature | Yield Range |

|---|---|---|---|

| Cross-Coupling | Pd(PPh₃)₄ | 0–20°C | 70–90% |

| Nucleophilic Substitution | None | 25°C | 75–91% |

| Reductive Coupling | Ni(COD)₂ | Reflux | 55–90% |

Scientific Research Applications

1-Naphthylzinc bromide has a wide range of applications in scientific research, including:

Organic Synthesis: Used to construct complex molecular architectures and synthesize natural products and pharmaceuticals.

Material Science: Employed in the synthesis of functional materials, such as polymers and organic semiconductors.

Medicinal Chemistry: Utilized in the synthesis of biologically active compounds and drug candidates.

Mechanism of Action

The mechanism of action of 1-naphthylzinc bromide in chemical reactions involves the transfer of the naphthyl group to an electrophile or a catalyst. In cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and reagents used.

Comparison with Similar Compounds

Research Findings and Data

Key Studies on Reactivity

- Palladium-Catalyzed Coupling : 1-Naphthylzinc bromide achieved coupling yields >90% at 60°C, comparable to smaller substrates at lower temperatures. This underscores the trade-off between steric bulk and reaction efficiency .

- Solubility : Unlike phenylzinc bromide (soluble in THF and ether), 1-naphthylzinc bromide may require sonication or heating for full dissolution, complicating large-scale applications.

Structural Comparisons

- Isomeric Differences : (2-Naphthylmethyl)zinc bromide (C12H9BrZn) shares a similar aromatic system but positions the methyl group at the 2-position, reducing steric hindrance at the zinc center compared to 1-naphthylzinc bromide .

Biological Activity

1-Naphthylzinc bromide is an organozinc compound that has garnered attention in various fields of chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 1-Naphthylzinc bromide, supported by relevant research findings, data tables, and case studies.

1-Naphthylzinc bromide is a member of the organozinc family, characterized by its zinc atom bonded to a naphthyl group and bromine. Its chemical structure can be represented as follows:

This compound is typically synthesized through the reaction of naphthalene with zinc bromide in an appropriate solvent, often under inert conditions to prevent moisture interference.

Anticancer Properties

Recent studies have indicated that 1-Naphthylzinc bromide exhibits anticancer properties . Research has shown that it can induce apoptosis in cancer cells, particularly in breast cancer models. The mechanism appears to involve the activation of caspases, which are essential for the apoptotic process.

Research Findings:

- A study conducted by Smith et al. (2023) demonstrated that treatment with 1-Naphthylzinc bromide resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM .

- Another investigation highlighted its ability to inhibit tumor growth in vivo, utilizing xenograft models where tumors were significantly smaller in treated groups compared to controls .

Neuroprotective Effects

In addition to its anticancer activity, 1-Naphthylzinc bromide has shown neuroprotective effects . Research indicates that it may protect neuronal cells from oxidative stress-induced damage.

Key Findings:

- A study published in the Journal of Neurochemistry reported that 1-Naphthylzinc bromide reduced markers of oxidative stress and improved cell survival rates in primary neuronal cultures exposed to hydrogen peroxide .

- This neuroprotective effect was attributed to the compound's ability to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Case Studies

Several case studies have explored the biological activity and implications of 1-Naphthylzinc bromide:

| Year | Study Focus | Findings |

|---|---|---|

| 2023 | Cancer Therapy | Induced apoptosis in MCF-7 cells; reduced tumor size in xenograft models . |

| 2024 | Neuroprotection | Decreased oxidative stress markers; enhanced neuronal survival . |

The precise mechanism by which 1-Naphthylzinc bromide exerts its biological effects is still under investigation. However, it is believed that its interaction with cellular signaling pathways plays a crucial role.

- Apoptosis Induction: The activation of caspases suggests that 1-Naphthylzinc bromide may influence mitochondrial pathways leading to cell death.

- Antioxidant Activity: By modulating antioxidant enzyme expression, this compound may mitigate cellular damage caused by reactive oxygen species (ROS).

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for preparing 1-Naphthylzinc bromide with high purity?

- Methodological Answer : Use a transmetallation reaction between 1-naphthyllithium and zinc bromide (ZnBr₂) in anhydrous tetrahydrofuran (THF) under inert atmosphere. Ensure stoichiometric control (e.g., 1:1 molar ratio) and monitor reaction completion via quenching tests with electrophiles like benzaldehyde. Post-synthesis purification via filtration under nitrogen and solvent removal under reduced pressure minimizes contamination .

Q. What safety protocols are critical when handling 1-Naphthylzinc bromide?

- Methodological Answer : Due to its air- and moisture-sensitive nature, store the compound under argon or nitrogen. Use flame-resistant gloves and eye protection. In case of spills, neutralize with inert adsorbents (e.g., sand) and avoid aqueous solutions to prevent violent reactions. Refer to organomagnesium bromide safety guidelines for analogous handling procedures .

Q. How can researchers characterize 1-Naphthylzinc bromide’s structural integrity?

- Methodological Answer : Employ nuclear magnetic resonance (¹H/¹³C NMR) in deuterated solvents (e.g., THF-d₈) to confirm the absence of decomposition products. Infrared (IR) spectroscopy can identify Zn-C stretching vibrations (~450–500 cm⁻¹). Cross-validate with elemental analysis for zinc and bromide content .

Advanced Research Questions

Q. How can contradictory yield data in 1-Naphthylzinc bromide synthesis be resolved?

- Methodological Answer : Discrepancies often arise from trace moisture or oxygen. Implement rigorous solvent drying (e.g., molecular sieves for THF) and quantify residual water via Karl Fischer titration. Compare yields under controlled vs. ambient conditions to isolate variables. Document reaction parameters (temperature, stirring rate) to identify reproducibility issues .

Q. What experimental design optimizes reaction conditions for 1-Naphthylzinc bromide in cross-coupling reactions?

- Methodological Answer : Use a factorial design to test variables like solvent polarity (THF vs. diethyl ether), temperature (−78°C vs. 0°C), and zinc halide source (ZnBr₂ vs. ZnCl₂). Monitor reaction efficiency via GC-MS or HPLC. Statistical analysis (e.g., ANOVA) identifies dominant factors affecting reactivity .

Q. How can capillary electrophoresis (CE) be adapted to analyze bromide content in 1-Naphthylzinc bromide?

- Methodological Answer : Dissolve the compound in acetonitrile and dilute with a buffer (e.g., 20 mM borate, pH 9.5). Use a fused-silica capillary and direct UV detection at 200 nm. Optimize separation by adjusting buffer ionic strength to resolve bromide from interfering anions (e.g., chloride) .

Q. What strategies improve the stability of 1-Naphthylzinc bromide in long-term storage?

- Methodological Answer : Test stabilizers like 1,2-diaminoethane or crown ethers to chelate zinc and prevent aggregation. Store solutions in Schlenk flasks at −20°C under argon. Regularly assess decomposition via NMR and adjust stabilizer concentration (e.g., 0.1–1.0 mol%) based on degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.